molecular formula C23H28N6O3 B2611082 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899406-22-5

8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2611082
CAS No.: 899406-22-5
M. Wt: 436.516
InChI Key: JFKJHWHOHFTVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex heterocyclic molecule featuring an imidazo[2,1-f]purine-dione core. Key substituents include a 3,5-dimethylphenyl group at position 8, methyl groups at positions 1 and 7, and a 2-morpholinoethyl moiety at position 3.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-11-16(2)13-18(12-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)6-5-26-7-9-32-10-8-26/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJHWHOHFTVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C23H28N6O3 and it has a molecular weight of 436.516 g/mol. This compound is primarily studied for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

  • IUPAC Name : 6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
  • CAS Number : 899406-22-5
  • Molecular Structure : The compound features a purine core modified by various substituents that may influence its biological activity.

The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cellular signaling pathways. It may modulate the activity of enzymes or receptors relevant to cancer proliferation and survival.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit promising anticancer activities. For instance:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling. This suggests that this compound may also possess kinase inhibitory properties .

Enzyme Inhibition

Studies have demonstrated that related compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair:

  • Mechanism : The inhibition of DHFR leads to reduced levels of NADP and NADPH within cells, destabilizing the enzyme and ultimately affecting cell growth .

Case Studies

StudyFindings
Study on Kinase Inhibition A series of benzamide derivatives showed moderate to high potency against RET kinase in ELISA assays. The compounds inhibited cell proliferation driven by RET mutations .
Dihydrofolate Reductase Inhibition Compounds similar to this imidazo[2,1-f]purine structure were found to significantly reduce DHFR activity through metabolic pathways .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the imidazo[2,1-f]purine scaffold. These investigations have revealed:

  • Selectivity : Some derivatives exhibit selective inhibition towards specific kinases over others.
  • Potency : The presence of substituents such as morpholinoethyl groups enhances the potency of these compounds against cancer cell lines.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The imidazo[2,1-f]purine-dione core combines fused imidazole and purine rings, creating a rigid, planar structure with multiple hydrogen-bonding sites.
  • 1,7-Dimethyl-8-(2-hydroxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (): Shares the same core but substitutes the 3,5-dimethylphenyl and morpholinoethyl groups with a 2-hydroxyethyl chain at position 6. This reduces steric bulk and alters polarity .
  • Imazapyr and Imazaquin (): Herbicides with imidazolinone rings instead of purine-dione systems. Their activity stems from inhibition of acetolactate synthase (ALS), a mechanism less likely in the target compound due to structural dissimilarity .

Substituent Effects

Compound Position 8 Substituent Position 3 Substituent Molecular Weight*
Target Compound 3,5-dimethylphenyl 2-morpholinoethyl ~500 (estimated)
1,7-Dimethyl-8-(2-hydroxyethyl)-...dione 2-hydroxyethyl None 263.25
Imazapyr Pyridinecarboxylic acid Isopropyl ~275 (estimated)
Diethyl 8-cyano-7-(4-nitrophenyl)-... () 4-nitrophenyl Phenethyl 551.5

*Molecular weights are estimated where explicit data are unavailable.

Physicochemical Properties

  • Melting Points : The tetrahydroimidazo-pyridine derivative () melts at 243–245°C, indicating high crystallinity due to strong intermolecular forces. The target compound’s bulky substituents may lower its melting point compared to simpler analogs .
  • Solubility: The morpholinoethyl group in the target compound likely enhances water solubility compared to the hydroxyethyl analog (), as morpholine’s tertiary amine can form salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.